nbqx

Übersicht

Beschreibung

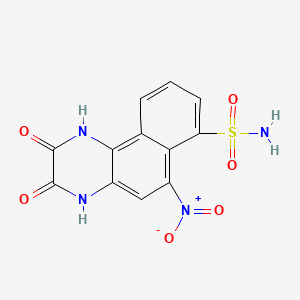

NBQX, auch bekannt als 2,3-Dioxo-6-nitro-7-sulfamoyl-benzo[f]chinoxalin, ist ein potenter und selektiver Antagonist des AMPA-Rezeptors. Es wird häufig in der wissenschaftlichen Forschung verwendet, um die Rolle von Glutamatrezeptoren im zentralen Nervensystem zu untersuchen. This compound blockiert AMPA-Rezeptoren in mikromolaren Konzentrationen und hemmt auch Kainat-Rezeptoren .

Herstellungsmethoden

This compound kann durch verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 6-Nitro-1,2,3,4-tetrahydrobenzo[f]chinoxalin-2,3-dion mit Sulfamoylchlorid unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und eine Base wie Triethylamin. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Die Disodiumsalzform von this compound ist wasserlöslicher und wird häufig in Experimenten verwendet .

Vorbereitungsmethoden

NBQX can be synthesized through various synthetic routes. One common method involves the reaction of 6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-2,3-dione with sulfamoyl chloride under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine. The product is then purified through recrystallization or chromatography .

The disodium salt form of this compound is more water-soluble and is often used in experiments .

Analyse Chemischer Reaktionen

NBQX durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Derivate führen.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Nitro- und Sulfamoylgruppen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

NBQX has been extensively studied for its neuroprotective properties, particularly in conditions involving glutamate excitotoxicity. Excitotoxicity is implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Case Study: Ischemic Stroke

Research has demonstrated that this compound can mitigate neuronal damage in models of ischemic stroke. In clinical studies, it was found to normalize levels of perineuronal nets and reduce seizure activity in rats treated with pentylenetetrazole (PTZ) . However, its low solubility and nephrotoxicity at therapeutic doses have limited its clinical applications .

Anticonvulsant Activity

This compound exhibits significant anticonvulsant properties, making it a candidate for treating epilepsy.

Case Study: Kainate Model of Epilepsy

In a kainate-induced seizure model in mice, administration of this compound resulted in decreased seizure severity and increased latency to seizure onset . The compound was also shown to be effective when combined with other antagonists, suggesting a synergistic effect that could enhance its therapeutic potential .

Parkinson's Disease Treatment

The application of this compound extends to neurodegenerative disorders like Parkinson's disease.

Case Study: Rhesus Monkeys

In studies involving Rhesus monkeys with induced parkinsonism, this compound administration led to improvements in motor skills, posture, and overall activity levels. The effects were dose-dependent and highlighted the potential for AMPA receptor antagonists to serve as adjunct therapies in managing Parkinson's symptoms .

Antidepressant-Like Effects

Recent studies indicate that this compound may also play a role in modulating mood disorders.

Case Study: Behavioral Studies in Mice

In experiments where norepinephrine-deficient mice were subjected to behavioral tests, this compound significantly attenuated depressive-like behaviors elicited by selective serotonin reuptake inhibitors (SSRIs) . This suggests that the compound may interact with neurotransmitter systems involved in mood regulation.

Pain Management

The analgesic properties of this compound have been explored as well.

Case Study: Pain Models

In pain assessment models such as the tail flick test, this compound demonstrated analgesic effects without adversely affecting motor coordination . This positions it as a potential candidate for pain management therapies.

Data Summary Table

Wirkmechanismus

NBQX exerts its effects by competitively binding to the AMPA receptor, thereby blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. By inhibiting AMPA receptors, this compound prevents the influx of calcium ions and reduces excitatory synaptic transmission. This mechanism is crucial in preventing excitotoxicity, a process that can lead to neuronal damage and death .

Vergleich Mit ähnlichen Verbindungen

NBQX wird häufig mit anderen AMPA-Rezeptorantagonisten verglichen, wie z. B.:

CNQX (6-Cyano-7-nitrochinoxalin-2,3-dion): CNQX ist ein weiterer potenter AMPA-Rezeptorantagonist, aber im Vergleich zu this compound weniger selektiv.

DNQX (6,7-Dinitrochinoxalin-2,3-dion): DNQX ähnelt this compound, weist jedoch unterschiedliche pharmakologische Eigenschaften auf und wird in verschiedenen experimentellen Kontexten eingesetzt.

Fanapanel (MPQX): Fanapanel ist ein Chinoxalindionderivat wie this compound und wird in klinischen Studien wegen seiner neuroprotektiven Wirkungen eingesetzt.

This compound ist aufgrund seiner hohen Selektivität für AMPA-Rezeptoren und seiner Fähigkeit, Kainat-Rezeptoren bei höheren Konzentrationen zu blockieren, einzigartig. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die Funktion von Glutamatrezeptoren und damit zusammenhängende neurologische Erkrankungen konzentriert .

Biologische Aktivität

NBQX, or 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective antagonist of the AMPA and kainate receptors, which are subtypes of glutamate receptors in the central nervous system. Its primary biological activities include neuroprotection, anticonvulsant effects, and modulation of various neurological conditions. This article compiles diverse research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and case studies.

This compound acts primarily by blocking AMPA receptors, which play a crucial role in mediating excitatory neurotransmission in the brain. The compound exhibits competitive antagonism with an IC50 value of 0.15 μM for AMPA receptors and 4.8 μM for kainate receptors . This selective inhibition leads to several downstream effects:

- Decreased neuronal excitability : By inhibiting AMPA receptor-mediated synaptic transmission, this compound reduces excessive neuronal firing associated with various neurological disorders.

- Neuroprotection : It has been shown to protect against excitotoxicity induced by excessive glutamate release, which is implicated in conditions like epilepsy and neurodegenerative diseases .

Neuroprotective Effects

Research has demonstrated that this compound provides significant neuroprotective effects in models of epilepsy. For instance, a study involving post-seizure treatment with this compound in rats showed a significant reduction in seizure frequency and severity . The results indicated that this compound treatment led to:

- Reduction in p-P70S6K activation : This kinase is involved in cellular growth and proliferation; its overactivation is associated with seizure activity.

- Prevention of aberrant mossy fiber sprouting : A common pathological change following seizures that can lead to chronic epilepsy .

Anticonvulsant Properties

In various animal models, this compound has been shown to exert anticonvulsant effects. However, its efficacy can vary based on the model used. For example:

- In a study assessing acute seizure development in mice using a virus-induced model, treatment with this compound resulted in an increased number of seizures compared to controls . This highlights the complexity of its effects depending on the underlying mechanism of seizure induction.

Effects on Alcohol Consumption

This compound has been investigated for its role in modulating alcohol consumption behaviors. A study found that systemic administration significantly reduced binge-like alcohol drinking in male C57BL/6J mice without affecting locomotor activity or saccharin consumption . Key findings included:

- Sex-specific responses : The reduction in alcohol intake was observed only in male mice at specific doses (30 mg/kg).

- Implications for addiction treatment : These results suggest potential therapeutic applications for managing alcohol use disorders.

Potential in Parkinson's Disease

This compound has also shown promise in alleviating symptoms associated with Parkinson's disease. In studies involving Rhesus monkeys with induced parkinsonism, administration of this compound resulted in improvements in motor skills and reductions in tremor . Notable outcomes included:

- Improvement in clinical rating scales : Monkeys exhibited enhanced posture and gross motor skills following treatment.

- Dose-dependent effects : The duration and magnitude of improvement were related to the dosage administered.

Study 1: Epilepsy Model

In a controlled experiment with rats subjected to hippocampal stimulation:

- Treatment Group : Rats receiving this compound showed a decrease from an average of 3.22 seizures/hour to 0.14 seizures/hour post-treatment (p=0.046) .

Study 2: Alcohol Consumption

In a binge-drinking model:

- Outcome : Male C57BL/6J mice treated with 30 mg/kg this compound consumed significantly less alcohol compared to controls (p<0.01), indicating its potential role as a modulator of addictive behaviors .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

6-nitro-2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNAFPHGVPVTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])NC(=O)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152256 | |

| Record name | 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118876-58-7 | |

| Record name | 1,2,3,4-Tetrahydro-6-nitro-2,3-dioxobenzo[f]quinoxaline-7-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118876-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-6-nitro-7-sulfamoylbenzo[f]quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NBQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZ6Q43V2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.